molecular formula C21H24O6 B12403248 12-Hydroxymyricanone

12-Hydroxymyricanone

Cat. No.: B12403248
M. Wt: 372.4 g/mol
InChI Key: MZTZAESUYFUQBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 12-Hydroxymyricanone undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and the target products.

Major Products Formed: The major products formed from these reactions vary based on the type of reaction and the reagents used. For instance, oxidation may lead to the formation of more oxidized derivatives, while reduction may yield reduced forms of the compound.

Scientific Research Applications

Mechanism of Action

12-Hydroxymyricanone exerts its effects by inhibiting the release of nitric oxide in lipopolysaccharide-activated peritoneal macrophages . The molecular targets and pathways involved include the nitric oxide signaling pathway, which plays a crucial role in various physiological and pathological processes.

Comparison with Similar Compounds

  • Myricanol (CAS#33606-81-4)
  • Myricanone (CAS#32492-74-3)
  • Porson (CAS#56222-03-8)
  • (+)-S-Myricanol glucoside (CAS#449729-89-9)
  • Myricanol triacetate (CAS#34509-52-9)
  • Myricananin A (CAS#1079941-35-7)
  • Alnusdiol (CAS#56973-51-4)
  • Alnusone (CAS#52330-11-7)
  • Carpinontriol B (CAS#473451-73-9)

Uniqueness: 12-Hydroxymyricanone is unique due to its specific inhibitory effect on nitric oxide release, which is not commonly observed in other similar compounds . This makes it a valuable compound for research in various fields, including medicine and biology.

Properties

Molecular Formula

C21H24O6

Molecular Weight

372.4 g/mol

IUPAC Name

3,8,15-trihydroxy-16,17-dimethoxytricyclo[12.3.1.12,6]nonadeca-1(17),2,4,6(19),14(18),15-hexaen-9-one

InChI

InChI=1S/C21H24O6/c1-26-20-15-11-13(19(25)21(20)27-2)5-3-4-6-17(23)18(24)10-12-7-8-16(22)14(15)9-12/h7-9,11,18,22,24-25H,3-6,10H2,1-2H3

InChI Key

MZTZAESUYFUQBV-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C=C(CCCCC(=O)C(CC3=CC2=C(C=C3)O)O)C(=C1OC)O

Origin of Product

United States

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